molecular formula C12H13NO B8368527 2-Ethyl-8-methoxyquinoline

2-Ethyl-8-methoxyquinoline

Cat. No. B8368527
M. Wt: 187.24 g/mol
InChI Key: MZFNUHASPHZVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-8-methoxyquinoline is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-8-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-8-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethyl-8-methoxyquinoline

InChI

InChI=1S/C12H13NO/c1-3-10-8-7-9-5-4-6-11(14-2)12(9)13-10/h4-8H,3H2,1-2H3

InChI Key

MZFNUHASPHZVRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2OC)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (1 ml, 1.6M in hexanes) was added dropwise to a stirred solution of 8-methoxy-2-methylquinoline (0.25 g) in tetrahydrofuran (4 ml) at -60° C. under an inert atmosphere. The resulting red solution was stirred at -60° C. for 15 minutes, and then warmed to -40° C. Iodomethane (0.27 ml) was then added dropwise and the reaction warmed slowly to room temperature with continued stirring for 12 hours. The reaction was quenched with brine (50 ml) and extracted with dichloromethane (2×5ml). The organic phases were combined, dried over magnesium sulphate and preadsorbed onto silica. Purification was achieved by column chromatography eluting with ethyl acetate to afford the title compound as a pale yellow solid (0.16 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two

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